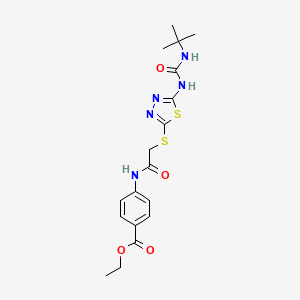

Ethyl 4-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl urea group, linked via a thioacetamido bridge to an ethyl benzoate ester.

Properties

IUPAC Name |

ethyl 4-[[2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4S2/c1-5-27-14(25)11-6-8-12(9-7-11)19-13(24)10-28-17-23-22-16(29-17)20-15(26)21-18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,24)(H2,20,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMUTQOXAJOXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have garnered significant attention due to their antimicrobial , anti-inflammatory , antitumor , and antioxidant activities. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its reactivity and biological efficacy. Various studies have demonstrated that modifications to the thiadiazole structure can enhance its pharmacological profiles.

Table 1: Biological Activities of Thiadiazole Derivatives

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ampicillin . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, one study reported an IC50 value of approximately 0.084 mmol/L against MCF-7 cells and even lower against A549 cells . This suggests a promising potential for further development as an anticancer agent.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated through various models. In animal studies, it has shown to reduce markers of inflammation significantly while enhancing protective gastric mucosal factors . Such findings indicate its potential use in treating inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH and FRAP assays. Results indicated a strong ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a series of thiadiazole derivatives including this compound against MCF-7 and A549 cell lines. The results demonstrated significant cytotoxicity with lower IC50 values compared to conventional chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Action

Another investigation focused on the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that compounds similar to this compound exhibited notable inhibitory effects on bacterial growth .

Scientific Research Applications

Anticancer Properties

The 1,3,4-thiadiazole moiety present in the compound has been widely studied for its anticancer properties. Research indicates that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the thiadiazole scaffold have shown promising results in inhibiting the proliferation of breast cancer cells (MCF7) and other malignancies through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the ureido group may enhance these effects by improving solubility and bioavailability.

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. Studies have demonstrated that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains . The presence of the thioacetamido group could further augment this activity by facilitating interactions with microbial cell membranes.

Anti-inflammatory Activity

Research into related thiadiazole compounds indicates their potential as anti-inflammatory agents. The ability of these compounds to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase, has been documented . Molecular docking studies suggest that ethyl 4-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate could effectively bind to these enzymes, thereby reducing inflammation.

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that a related thiadiazole derivative exhibited significant cytotoxicity against human breast cancer cells with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Efficacy : Another research effort evaluated various thiadiazole derivatives against a panel of bacterial strains. One compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating superior efficacy against resistant strains .

- Anti-inflammatory Potential : In silico studies revealed that certain thiadiazole derivatives could effectively inhibit lipoxygenase activity, suggesting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Nitro-Substituted Phenyl Analogs

- Compound: 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS 886940-38-1) Molecular Formula: C₁₅H₁₈N₆O₄S₂ Molecular Weight: 410.5 Key Features: Replaces the ethyl benzoate with a 4-nitrophenyl group.

Piperazine-Linked Derivatives

- Compound : Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate (CAS 898461-51-3)

Heterocyclic Core Modifications

Benzoimidazole/Oxadiazole Hybrids

- Compound A21 : Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate

Thiadiazole-Thiazole Hybrids

- Compound : Ethyl 2-(2-(3-(methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate (CAS 879073-81-1)

Structural and Functional Data Table

Preparation Methods

Synthesis of Ethyl 4-(2-Chloroacetamido)benzoate

Procedure :

- Reaction Setup : Ethyl 4-aminobenzoate (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM, 10 vol) under nitrogen.

- Acylation : Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (TEA, 1.5 equiv) to neutralize HCl.

- Workup : The mixture is stirred at room temperature for 4 h, washed with 5% NaHCO₃ and brine, then concentrated in vacuo.

Key Data :

Synthesis of 5-(3-(tert-Butyl)ureido)-1,3,4-thiadiazole-2-thiol

Procedure :

- Cyclocondensation : Thiosemicarbazide (1.0 equiv) and trifluoroacetic acid (TFA, 0.1 equiv) are heated in dimethylacetamide (DMA, 5 vol) at 120°C for 6 h to form 5-amino-1,3,4-thiadiazole-2-thiol.

- Urea Formation : The intermediate is treated with tert-butyl isocyanate (1.1 equiv) in tetrahydrofuran (THF, 8 vol) at 25°C for 12 h.

Key Data :

Thiol-Alkylation Coupling

Procedure :

- Reaction Setup : 5-(3-(tert-Butyl)ureido)-1,3,4-thiadiazole-2-thiol (1.0 equiv) and ethyl 4-(2-chloroacetamido)benzoate (1.05 equiv) are dissolved in acetonitrile (10 vol).

- Base Addition : DIPEA (2.0 equiv) is added, and the mixture is stirred at 65°C for 18 h.

- Purification : The product is crystallized using heptane/ethyl acetate (3:1).

Key Data :

- Yield : 85–88%

- Purity (HPLC) : ≥99%

- Melting Point : 142–144°C

Critical Process Parameters and Optimization

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Tertiary Amines : DIPEA (pKa = 10.5) provides optimal deprotonation of the thiol compared to TEA (pKa = 10.1), minimizing side reactions.

- Equivalents : A 5% excess of chloroacetamido benzoate ensures complete conversion of the thiol intermediate.

Scalability and Industrial Feasibility

Case Study :

- Batch Size : 10 kg of target compound

- Cycle Time : 48 h (including workup)

- Solvent Recovery : 90% acetonitrile reclaimed via distillation

- Waste Streams : <5% organic residues, neutralized aqueous phases

Cost Drivers :

- Raw Materials : tert-Butyl isocyanate (45% of total cost)

- Energy : High-temperature cyclocondensation (120°C) contributes 30% of energy use.

Analytical Characterization and Quality Control

Spectroscopic Data

- FT-IR (KBr) : 3320 cm⁻¹ (N-H stretch, urea), 1705 cm⁻¹ (C=O, ester), 1240 cm⁻¹ (C=S).

- LC-MS (ESI+) : m/z 494.2 [M+H]⁺.

Purity Assessment

| Method | Condition | Result |

|---|---|---|

| HPLC | C18, 60% MeCN/40% H₂O, 1 mL/min | 99.2% purity |

| TLC | Silica, EtOAc/Hex (1:1) | Rf = 0.45 |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 4-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized?

- Synthesis Pathway :

Thiosemicarbazide Formation : React 3-(tert-butyl)urea with thiosemicarbazide under acidic conditions to form the thiadiazole core .

S-Acetylation : Introduce the thioether linkage via nucleophilic substitution using chloroacetyl chloride in anhydrous THF at 0–5°C .

Ester Coupling : Use carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) to conjugate the intermediate with ethyl 4-aminobenzoate .

- Optimization : Monitor reaction progress via TLC, adjust stoichiometry (1:1.2 molar ratio for limiting reagents), and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are essential for characterizing this compound, and how do they validate purity and structure?

- Key Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the thiadiazole ring (e.g., δ 7.2–8.1 ppm for aromatic protons) and tert-butyl group (δ 1.3 ppm) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ ion) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

- Methodology :

Derivatization : Modify the tert-butyl ureido group (e.g., replace with cyclopropyl or fluorinated analogs) to assess steric/electronic effects .

Biological Assays : Test derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using enzyme inhibition assays (IC50 values) .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to active sites .

- Data Analysis : Correlate logP values (calculated via ChemDraw) with antimicrobial activity (MIC values) to optimize lipophilicity .

Q. What strategies resolve contradictions in reported biological activities of similar thiadiazole derivatives?

- Approach :

Comparative Assays : Re-test compounds under standardized conditions (e.g., same bacterial strains, broth microdilution method) to eliminate variability .

Mechanistic Studies : Use fluorescence quenching or SPR to quantify target binding affinity and rule off-target effects .

Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC50 ranges) to identify outliers and refine SAR .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?

- Challenges : Low oral bioavailability due to high molecular weight (~500 Da) and ester hydrolysis in plasma .

- Solutions :

Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance stability .

Formulation : Develop nanoemulsions (e.g., using Tween 80) to improve solubility and prolong half-life .

PK/PD Studies : Conduct murine models with IV/PO dosing, followed by LC-MS/MS plasma analysis .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.